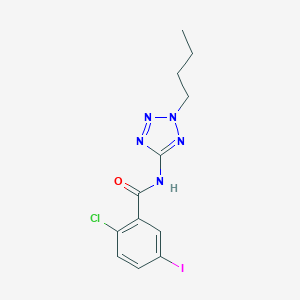
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide, also known as A-740003, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-740003 has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage by reducing the release of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been shown to modulate the immune response by reducing the activation of immune cells and the release of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has been extensively studied in various preclinical models, which provides a wealth of information on its potential therapeutic applications. However, N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that have better pharmacokinetic properties. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide on the P2X7 receptor and its downstream signaling pathways.
Métodos De Síntesis
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide can be synthesized using a multistep synthetic route starting from 5-iodosalicylic acid. The synthesis involves various chemical reactions, including esterification, amidation, and tetrazole formation. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various preclinical models. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage. In autoimmune diseases, it has been shown to modulate the immune response and reduce inflammation.
Propiedades
Fórmula molecular |
C12H13ClIN5O |
|---|---|
Peso molecular |
405.62 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20) |
Clave InChI |
DJCOJDRRCQNUPZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251086.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251095.png)
![4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
![N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B251106.png)